molecular formula C6H11N3O2 B12875876 (S)-Pyrrolidine-1,2-dicarboxamide

(S)-Pyrrolidine-1,2-dicarboxamide

Cat. No.: B12875876
M. Wt: 157.17 g/mol
InChI Key: RVEDFFORAVMBLV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Pyrrolidine-1,2-dicarboxamide (CAS 674292-94-5) is a chiral pyrrolidine derivative that serves as a key synthetic intermediate and core scaffold in structure-based drug design. This compound is of significant interest in medicinal chemistry for developing novel therapeutic agents. It has been identified as a foundational structure for a novel series of orally bioavailable Factor Xa (FXa) inhibitors, which act as potent anticoagulants by inhibiting a central enzyme in the coagulation cascade . Research into 4,4-disubstituted pyrrolidine-1,2-dicarboxamides has demonstrated their potential to provide an extended duration of action, aiming to improve dosing regimens for antithrombotic therapy . Furthermore, the pyrrolidine scaffold is extensively explored in other therapeutic areas, including the development of inhibitors for α-amylase and α-glucosidase, enzymes that are crucial targets for managing type-2 diabetes . Beyond these applications, pyrrolidine-1,2-dicarboxamide derivatives are also investigated as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a promising target for anticancer drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C6H11N3O2/c7-5(10)4-2-1-3-9(4)6(8)11/h4H,1-3H2,(H2,7,10)(H2,8,11)/t4-/m0/s1

InChI Key

RVEDFFORAVMBLV-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for S Pyrrolidine 1,2 Dicarboxamide

Strategies for Enantioselective Construction

The enantioselective construction of the (S)-pyrrolidine core is the cornerstone of synthesizing (S)-Pyrrolidine-1,2-dicarboxamide. Chemists have developed several key strategies to achieve high levels of stereocontrol, including chiral pool synthesis, asymmetric organocatalysis, and enantioselective metal-catalyzed reactions.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a prominent strategy that utilizes naturally occurring chiral molecules as starting materials. For the synthesis of this compound, the amino acid L-proline is an ideal and commonly used precursor due to its inherent (S)-stereochemistry at the C-2 position, which directly corresponds to the desired stereochemistry in the target molecule. nih.govmdpi.com This approach obviates the need for a separate asymmetric induction step for that stereocenter, making it an efficient and cost-effective route.

A representative synthesis begins with the reaction of L-proline with an isocyanate, such as phenylisocyanate, to form an N-carbamoylpyrrolidine-2-carboxylic acid intermediate. This reaction locks the nitrogen atom into an amide-like bond. Subsequently, the remaining carboxylic acid group at the C-2 position is activated and reacted with various amines to form the second amide bond, thus completing the dicarboxamide structure. journalcsij.com For example, new pyrrolidine-1,2-dicarboxamide derivatives have been synthesized through the amidation of (S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid with different amines. journalcsij.com

Table 1: Example of Chiral Pool Synthesis from L-Proline

Step Reactants Reagents/Conditions Product
1 L-Proline, Phenylisocyanate - (S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid

This table illustrates a general pathway based on established chemical principles for chiral pool synthesis.

Asymmetric Organocatalytic Routes to Precursors

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrrolidine (B122466) derivatives. unibo.it While not always used for the direct synthesis of the final dicarboxamide, organocatalysis is instrumental in constructing the chiral pyrrolidine framework from achiral or racemic starting materials. Proline and its derivatives are themselves frequently used as chiral organocatalysts. mdpi.com

These catalysts can promote various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, to produce highly substituted chiral pyrrolidine precursors with excellent enantioselectivity. mdpi.comrsc.orgrsc.org For instance, an organocatalytic enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds can lead to the formation of functionalized pyrrolidine precursors. rsc.orgrsc.org After the core ring structure is formed with the desired stereochemistry, the functional groups can be chemically manipulated in subsequent steps to yield the target dicarboxamide. The choice of organocatalyst is critical for controlling the stereochemical outcome of the reaction. unibo.it

Enantioselective Metal-Catalyzed Syntheses

Metal-catalyzed reactions offer another highly effective avenue for the enantioselective synthesis of the pyrrolidine ring. organic-chemistry.org These methods often involve the use of a chiral ligand complexed to a metal center, which then catalyzes a stereoselective transformation. Transition metals such as rhodium, palladium, copper, and silver are commonly employed. organic-chemistry.orgresearchgate.net

Key metal-catalyzed reactions for pyrrolidine synthesis include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole (B145914) precursors can establish the stereocenter at the C-2 position.

Cycloaddition Reactions: Catalytic asymmetric [3+2] cycloadditions of azomethine ylides with alkenes are a powerful method for constructing substituted pyrrolidines. researchgate.net

C-H Amination: Recent advances have seen the development of biocatalytic platforms using engineered enzymes, such as cytochrome P411, to catalyze intramolecular C-H amination, converting organic azides into chiral pyrrolidines with high enantioselectivity. nih.gov

Once the chiral pyrrolidine core is synthesized via these metal-catalyzed methods, further functional group transformations are required to install the two carboxamide groups.

Multistep Synthetic Pathways

The synthesis of this compound is inherently a multistep process that requires careful planning of reaction sequences and the strategic use of protecting groups to ensure the desired outcome.

Sequential Reaction Sequences

A logical sequence of reactions is essential for building the target molecule. A typical sequence starting from L-proline involves the modification of the two functional groups—the secondary amine at the 1-position and the carboxylic acid at the 2-position—in a stepwise manner.

A common synthetic sequence is as follows:

N-Acylation/Carbamoylation: The secondary amine of L-proline is first reacted to form one of the amide bonds. This can be achieved by reaction with an acyl chloride, isocyanate, or by coupling with a carboxylic acid. journalcsij.combeilstein-journals.org

C-Amidation: The carboxylic acid group of the N-modified proline derivative is then activated and coupled with an amine to form the second amide bond. beilstein-journals.org

This sequence can be part of a "one-pot" procedure where reagents are added sequentially without isolating the intermediate products, thereby improving efficiency. nih.govrsc.org The order of these steps can be reversed, where the carboxylic acid is first converted to an amide, followed by modification of the nitrogen atom. The choice of sequence often depends on the stability of the intermediates and the compatibility of the reagents.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. These principles guide the development of cleaner and more efficient chemical processes. nih.govvjol.info.vn

Catalyst Efficiency and Atom Economy Considerations

Catalyst efficiency and atom economy are central tenets of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product and using catalysts that are effective in small quantities and can be recycled. ibchem.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is critical. ibchem.com Addition reactions, such as the [3+2] dipolar cycloadditions used to form the pyrrolidine ring, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. acs.org This method allows for the direct and efficient construction of the five-membered ring system with a theoretical atom economy of 100%. acs.org

Catalyst Efficiency: The choice of catalyst significantly impacts the sustainability of a synthesis. In the production of pyrrolidines, various catalysts are employed:

Metal Catalysts: Supported nickel catalysts have been used in the cyclization of putrescine to form pyrrolidine, where a higher ratio of catalyst to reactant minimizes by-product formation. google.com Iridium-based catalysts have also been developed for the N-heterocyclization of primary amines with diols to yield various cyclic amines, including pyrrolidines. organic-chemistry.org

Organocatalysts: Pyrrolidine-based organocatalysts themselves have proven highly effective in various asymmetric reactions. nih.govnih.gov For example, newly synthesized pyrrolidine catalysts have been shown to be effective in Michael additions at catalyst loadings as low as 10 mol %. nih.gov The efficiency of these catalysts is often tuned by modifying their structure to create a specific steric and electronic environment for the reaction.

Improving catalyst efficiency involves not only achieving high yields with low catalyst loadings but also enabling catalyst recovery and reuse, a key feature of heterogeneous catalysts.

Advanced Synthesis Techniques

Modern synthetic chemistry is increasingly turning to advanced technologies like flow chemistry and automation to accelerate discovery, improve process control, and enhance safety and scalability.

Flow Chemistry Approaches to Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the ability to safely handle hazardous intermediates. acs.orgresearchgate.net

The synthesis of pyrrolidine derivatives has been successfully adapted to flow chemistry platforms:

Multi-step Synthesis: A focused library of trisubstituted pyrrolidines was prepared using a modular flow reactor. acs.orgcam.ac.uk The process involved a [3+2] cycloaddition followed by a reduction, with different flow reactors linked together to avoid the isolation of intermediates. acs.org This "telescoping" of reaction steps significantly streamlines the synthetic sequence.

Photochemical Reactions: An in-flow photochemical [2+2]-cycloaddition was developed as the key step in the synthesis of 2,4-methanopyrrolidines, conformationally rigid analogues of pyrrolidine. This flow setup allowed for the safe and efficient scaling of the photochemical reaction. acs.org

Handling Unstable Intermediates: Flow microreactors have been used to generate and immediately use unstable azomethine ylides in dipolar cycloaddition reactions to produce 3-nitropyrrolidines. researchgate.netcam.ac.uk This approach mitigates the risks associated with handling potentially explosive intermediates at scale.

Table 2: Applications of Flow Chemistry in Pyrrolidine Synthesis

Flow Chemistry Application Pyrrolidine Type Key Advantages Reference
Multi-step Cycloaddition/Reduction Trisubstituted Pyrrolidines Better reaction control, scalability, telescoping of steps. acs.org
Photochemical [2+2]-Cycloaddition 2,4-Methanopyrrolidines Safe and scalable photochemical synthesis. acs.org

Automated Synthesis Protocols

Automation in chemical synthesis allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. By miniaturizing reactions and using robotic platforms, chemists can explore a vast chemical space efficiently.

A notable example is the automated, nanoscale synthesis of over 1,000 iminopyrrolidine derivatives using an I-DOT (Immediate Drop-on-Demand Technology) nano-dispensing instrument. nih.gov This platform enabled:

Miniaturization: Reactions were performed at the nanomole scale in 384-well plates, drastically reducing the consumption of reagents and solvents.

Speed and Throughput: The fully automated system allowed for the rapid execution of a large number of unique reactions, creating a diverse library of compounds in a short time.

Data Generation: The high-throughput nature of the process generates large datasets that can be used for machine learning and reaction optimization.

This automated approach demonstrates a powerful pipeline for discovering novel reactions and rapidly synthesizing a wide variety of pyrrolidine-based structures, a strategy that could be applied to the synthesis and derivatization of this compound. nih.gov

Applications of S Pyrrolidine 1,2 Dicarboxamide in Asymmetric Catalysis

Utilization as Chiral Ligand for Metal-Catalyzed Asymmetric Reactions

The rigid, stereochemically defined pyrrolidine (B122466) scaffold of (S)-Pyrrolidine-1,2-dicarboxamide makes it an attractive candidate for a chiral ligand in metal-catalyzed asymmetric synthesis. The two amide functionalities provide potential coordination sites that can form a chelate complex with a metal center, creating a well-defined chiral environment to influence the stereochemical outcome of a reaction.

Coordination Chemistry with Transition Metals

The coordination of this compound and related dicarboxamide ligands to transition metals is fundamental to their function in catalysis. These ligands typically act as bidentate chelators, coordinating to a metal center through the oxygen atoms of the two amide carbonyl groups or through one amide oxygen and the pyrrolidine nitrogen, depending on the specific derivative and metal. This chelation forms a stable five- or six-membered ring with the metal, which restricts the conformational flexibility of the catalytic complex.

This rigid conformation creates a defined chiral pocket around the metal's active site. The stereochemistry of the reaction is then dictated by the selective approach of the substrates from the less sterically hindered direction. The nature of the substituents on the amide nitrogens can be systematically varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity. The coordination chemistry of pyridine-2-carboxamide and pyridine-2,6-dicarboxamide-based ligands, for example, has been studied extensively, revealing a variety of coordination geometries and nuclearities with different metal ions. mdpi.com These studies show that organic ligands can adopt diverse binding modes depending on the metal ion and reaction conditions. mdpi.comacs.org

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds, and chiral pyrrolidine-based ligands have been instrumental in this field. bac-lac.gc.casnnu.edu.cndiva-portal.org Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands derived from pyrrolidine are particularly effective for the hydrogenation of prochiral olefins and ketones. bac-lac.gc.canih.govchinesechemsoc.org

In a typical catalytic cycle for rhodium-catalyzed hydrogenation, the chiral ligand-metal complex activates molecular hydrogen to form a metal-hydride species. acs.org The prochiral substrate then coordinates to this chiral complex in a stereoselective manner, influenced by the steric environment of the ligand. Subsequent migratory insertion of the olefin into the metal-hydride bond and reductive elimination yields the hydrogenated product as a single enantiomer, regenerating the catalyst. acs.orgrug.nl

While specific data for this compound is not extensively documented, research on analogous systems demonstrates the principle. For instance, chiral pyrrolidine-substituted ferrocene-derived phosphine-phosphoramidite ligands have been used in Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and enantioselectivities. bac-lac.gc.casnnu.edu.cn

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Pyrrolidine-Ferrocene Ligand

EntryLigandS/C RatioTime (h)Conversion (%)ee (%)
1Ligand A10012>9998.7
2Ligand B10012>99>99.9
3Ligand C10012>9999.5
Data sourced from a study on pyrrolidinyl ferrocene-containing ligands. Ligands A, B, and C represent different phosphine-phosphoramidite ligands with a shared pyrrolidine-ferrocene backbone. Reaction conditions: Methyl (Z)-α-acetamidocinnamate (0.2 mmol), [Rh(COD)2]BF4 (1 mol%), ligand (1.1 mol%), H2 (10 bar), DCM (2 mL), 25 °C. snnu.edu.cn

Asymmetric Aryl Transfer Reactions

The enantioselective addition of aryl groups to aldehydes is a crucial transformation for synthesizing chiral diarylmethanols, which are important precursors for many biologically active compounds. rsc.org Chiral ligands based on the pyrrolidine scaffold have been successfully applied in this area.

One effective strategy involves the in-situ generation of arylzinc reagents via transmetalation from arylboronic acids, which then add to aldehydes under the control of a chiral ligand-metal complex. rsc.org Chiral 2,2'-bispyrrolidine-based salan ligands, for example, have been utilized for the asymmetric aryl transfer to various aldehydes. bac-lac.gc.carsc.org In these reactions, the chiral ligand coordinates to the zinc, creating a chiral environment that directs the facial selectivity of the aryl group addition to the aldehyde carbonyl. The electronic properties of the aldehyde substrates often have a significant impact on the enantioselectivity, with electron-withdrawing groups on the aromatic ring of the aldehyde generally leading to higher enantiomeric excesses (ee). bac-lac.gc.ca

Table 2: Asymmetric Phenyl Transfer to Aromatic Aldehydes using a Chiral 2,2'-Bispyrrolidine-Based Salan Ligand

EntryAldehydeYield (%)ee (%)
14-Nitrobenzaldehyde8883
24-Chlorobenzaldehyde8575
33-Nitrobenzaldehyde8378
4Benzaldehyde8165
52-Chlorobenzaldehyde7668
64-Methoxybenzaldehyde7511
Data from a study on chiral 2,2'-bispyrrolidine-based salan ligands. Reaction conditions: Aldehyde (0.15 mmol), Phenylboronic acid (2 equiv), Et2Zn (6 equiv), Ligand (20 mol%), Toluene, -25 °C, 24 h. bac-lac.gc.ca

Ligand Structure-Activity Relationships in Metal Catalysis

The success of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. For ligands like this compound, the substituents on the amide nitrogen atoms are critical for tuning the catalyst's performance. These groups exert both steric and electronic effects that influence the catalyst's activity and selectivity.

Steric Effects : Bulky substituents on the amide groups can enhance enantioselectivity by creating a more defined and restrictive chiral pocket around the metal center. This increased steric hindrance can better differentiate between the two prochiral faces of the substrate, forcing its approach from a specific direction.

Electronic Effects : The electronic nature of the amide substituents can modulate the Lewis acidity of the metal center. Electron-withdrawing groups can increase the metal's acidity, potentially leading to stronger substrate binding and higher reactivity. Conversely, electron-donating groups can decrease the metal's Lewis acidity.

In the asymmetric aryl transfer to aldehydes, for instance, the enantioselectivity was found to be highly dependent on the structure of the bispyrrolidine-based salan ligand. bac-lac.gc.ca Modifications to the substituents on the ligand backbone led to significant variations in the enantiomeric excess of the product, highlighting the importance of a well-tuned ligand structure for achieving high stereocontrol. bac-lac.gc.ca

Function as Chiral Auxiliary in Diastereoselective Synthesis

Beyond its use as a ligand, the (S)-pyrrolidine moiety can be employed as a chiral auxiliary. In this approach, the chiral molecule is temporarily and covalently attached to a prochiral substrate. It then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer preferentially over others. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. diva-portal.org

Diastereoselective Carbon-Carbon Bond Formations

A classic application of pyrrolidine-based chiral auxiliaries is in the diastereoselective alkylation of enolates to form new carbon-carbon bonds. Proline and its derivatives are highly effective for this purpose. The general strategy involves acylating the chiral pyrrolidine auxiliary with a carboxylic acid derivative. The resulting amide is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

The fixed conformation of the pyrrolidine ring in the chiral auxiliary effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to the formation of the alkylated product with a high degree of diastereoselectivity. Finally, hydrolysis of the amide bond removes the chiral auxiliary, yielding an enantiomerically enriched α-substituted carboxylic acid. The efficiency of this process depends on factors like the structure of the auxiliary, the electrophile, and the reaction conditions.

Table 3: Diastereoselective Alkylation of a Propanoylamide Derived from a Chiral (S)-Proline Auxiliary

EntryElectrophileYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide9896:4
2n-Butyl iodide9588:12
Data sourced from a study on the alkylation of propanoylamides derived from (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol. The auxiliary induces an (R)-configuration at the new stereocenter.

Auxiliary Attachment and Removal Strategies

While direct use as a catalyst is one application, the pyrrolidine framework can also function as a chiral auxiliary. In this approach, the chiral molecule is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. The attachment of a pyrrolidine-based auxiliary, such as those derived from proline, typically involves the formation of an amide bond with the substrate.

The removal of the auxiliary is a critical step and must be achieved without racemizing the newly formed stereocenter. Common strategies for the cleavage of amide bonds include acidic or basic hydrolysis, or reductive cleavage. The specific conditions for removal depend on the nature of the substrate and the protecting groups employed. For instance, N-tert-butanesulfinyl imines, a related class of chiral auxiliaries used in pyrrolidine synthesis, can be readily cleaved under mild acidic conditions. worktribe.com While explicit protocols for the attachment and removal of this compound as a chiral auxiliary are not extensively detailed in the literature, the general principles of chiral auxiliary chemistry would apply.

Employment as a Chiral Scaffold for Complex Molecule Construction

The rigid conformational structure of the pyrrolidine ring makes this compound an excellent chiral scaffold. This allows for the precise spatial arrangement of functional groups, which is crucial in the synthesis of complex molecules with specific biological activities.

Scaffold in the Synthesis of Chiral Heterocyclic Systems

The this compound scaffold serves as a versatile starting point for the synthesis of a variety of chiral heterocyclic systems. Its inherent chirality is transferred to the final product, allowing for the stereoselective synthesis of complex molecules.

One notable application is in the synthesis of α-aminonitriles via the Strecker reaction. Derivatives of this compound have been synthesized and used as organocatalysts for this reaction, affording the products in good yields, although without significant asymmetric induction in some reported cases. journalcsij.com

More successfully, the enzymatic desymmetrization of meso-pyrrolidine-2,5-dicarboxamides has been employed to produce enantiomerically pure building blocks. These chiral synthons have been subsequently converted into aza-nucleoside analogues and pyrroline-fused diazepin-11(5H)-one compounds, demonstrating the utility of the pyrrolidine dicarboxamide scaffold in accessing medicinally relevant heterocyclic structures. acs.org

Furthermore, the pyrrolidine core is central to the catalytic asymmetric synthesis of highly substituted pyrrolizidines. In these reactions, a chiral silver catalyst is used in a double (1,3)-dipolar cycloaddition, where the pyrrolidine scaffold directs the stereochemical outcome, leading to the formation of complex pyrrolizidine (B1209537) products with high enantioselectivity. nih.gov

Below is a table summarizing the use of pyrrolidine dicarboxamide derivatives in the synthesis of chiral heterocyclic systems:

Catalyst/Scaffold DerivativeReaction TypeProductYield (%)Enantiomeric Excess (%)Reference
(S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid derivativesStrecker reactionα-AminonitrilesGoodNot significant journalcsij.com
meso-cis-pyrrolidinedicarboxamideEnzymatic desymmetrization(2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acidNearly quantitative>99.5 acs.org
Glycinate imine with tert-butyl acrylateCatalytic asymmetric (1,3)-dipolar cycloadditionPyrrolizidine6290 nih.gov
Chiral cis-2,5-disubstituted pyrrolidineMichael additionγ-Nitro aldehydeup to 91>99 rsc.org

Mechanistic Investigations of Reactions Involving S Pyrrolidine 1,2 Dicarboxamide

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic activity of (S)-pyrrolidine-1,2-dicarboxamide derivatives typically relies on the formation of key reactive intermediates with the substrates. The specific pathway depends on the nature of the reactants and the catalyst design.

In many reactions catalyzed by pyrrolidine-based organocatalysts, the catalytic cycle begins with the reaction between the secondary amine of the pyrrolidine (B122466) ring and a carbonyl compound (an aldehyde or ketone) to form an enamine or an iminium ion. For instance, in the Michael addition of aldehydes to nitroalkenes, a chiral secondary amine catalyst reacts with the aldehyde to generate a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle. Computational studies on related systems, such as the reaction between propanal and (E)-1-nitropropene catalyzed by a simple pyrrolidine, have been used to model these pathways, including potential cycloaddition-cycloreversion mechanisms that could lead to the final product. acs.org

A study involving new this compound derivatives tested their efficacy in the Strecker synthesis of α-aminonitriles. journalcsij.com In this reaction, the proposed mechanism involves the catalyst activating the imine substrate, making it more susceptible to nucleophilic attack by a cyanide source. The dicarboxamide functionality is positioned to interact with the reactants through hydrogen bonding, influencing the reaction environment. Although these specific catalysts showed good yields, they did not produce significant asymmetric induction, suggesting that the chiral information was not effectively transferred in the transition state. journalcsij.com

The general catalytic cycle for a pyrrolidine-catalyzed reaction, such as the Michael addition, can be summarized as follows:

Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl substrate (e.g., an aldehyde) to form a chiral enamine.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., a nitroolefin), forming a new carbon-carbon bond and creating a new intermediate, often a nitronate.

Hydrolysis: The intermediate is hydrolyzed to release the final product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

This fundamental pathway is a common feature in many reactions catalyzed by pyrrolidine derivatives, including aldol (B89426) and Mannich reactions. acs.orgbeilstein-journals.org

Transition State Analysis and Enantioselectivity Origin

The stereochemical outcome of a reaction catalyzed by a chiral organocatalyst is determined by the relative energies of the competing diastereomeric transition states. Detailed analysis of these transition states, often through computational methods like Density Functional Theory (DFT), provides insight into the origin of enantioselectivity.

For pyrrolidine-based catalysts, the conformation of the enamine intermediate and the mode of approach of the electrophile are critical. Models such as the Seebach–Eschenmoser model have been proposed to explain the stereoselectivity in reactions like the aldol reaction, emphasizing the role of specific enamine rotamers. acs.org In the case of proline-catalyzed reactions, steric interactions between substituents on the pyrrolidine ring and the reactants in the transition state can destabilize one pathway relative to another, leading to the preferential formation of one enantiomer. acs.org

In reactions catalyzed by more complex pyrrolidine derivatives, such as those with bulky sidearms or hydrogen-bonding moieties, these groups play a crucial role in organizing the transition state. For example, in the 1,3-dipolar cycloaddition of azomethine ylides with nitroalkenes catalyzed by a thiourea-functionalized pyrrolidine, computational models show that hydrogen bonds between the catalyst's thiourea (B124793) group and the reactants stabilize the transition state leading to the major enantiomer. acs.org These interactions create a well-defined chiral pocket that directs the approach of the reactants.

While the specific this compound catalysts studied by Aydin et al. did not show significant enantioselectivity in the Strecker reaction, this suggests that the energy difference between the competing transition states was minimal. journalcsij.com The lack of strong stereocontrol could be due to factors such as conformational flexibility or the absence of sufficiently strong and directional non-covalent interactions to effectively differentiate the two enantiomeric pathways.

Role of Hydrogen Bonding and Non-Covalent Interactions in Stereocontrol

Hydrogen bonding is a key directive force in many organocatalytic reactions, including those catalyzed by this compound and its derivatives. acs.org The amide groups in the dicarboxamide structure are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). These interactions can pre-organize the substrates and stabilize the transition state, leading to enhanced reactivity and selectivity. acs.org

In bifunctional catalysts that combine a pyrrolidine moiety with a hydrogen-bond donor like urea, thiourea, or squaramide, the hydrogen-bonding group activates the electrophile while the pyrrolidine forms the enamine. researchgate.net For example, in the cascade aza-Michael/Michael reaction catalyzed by a squaramide-based catalyst, the squaramide moiety is proposed to activate the unsaturated pyrazolone (B3327878) substrate through hydrogen bonding, facilitating the initial nucleophilic attack. researchgate.net

Similarly, in the 1,3-dipolar cycloaddition catalyzed by a thiourea-pyrrolidine catalyst, intramolecular hydrogen bonding within the substrate and intermolecular hydrogen bonding with the catalyst are crucial for reactivity and selectivity. acs.org DFT calculations have shown that transition states featuring a network of hydrogen bonds are significantly lower in energy. acs.org These non-covalent interactions effectively create a rigid, chiral environment around the reacting species, which is essential for high enantioselectivity. The energy of a single hydrogen bond, while modest (e.g., ~5 kcal/mol for a water dimer), can have a profound impact on the energy of a transition state and thus influence the stereochemical outcome of the reaction. acs.org

The design of effective this compound catalysts for asymmetric synthesis must therefore carefully consider the placement and orientation of hydrogen-bonding groups to maximize their interaction with the substrates in the key stereodetermining transition state.

Kinetic and Stereochemical Studies

Kinetic and stereochemical studies provide quantitative data on the performance of a catalyst, including its efficiency and its ability to induce asymmetry. Such studies often involve monitoring reaction progress over time and analyzing the product distribution and enantiomeric excess (ee).

In a study on the synthesis of α-aminonitriles using various newly synthesized this compound derivatives, the catalytic activity was evaluated by the product yield. The results, summarized in the table below, show that the catalysts were effective in promoting the reaction, with yields ranging from good to excellent. However, the enantiomeric excess of the products was found to be negligible in all cases, indicating a lack of effective stereochemical control under the tested conditions. journalcsij.com

Catalytic Activity of this compound Derivatives in the Strecker Reaction. journalcsij.com
Catalyst DerivativeYield (%)Enantiomeric Excess (ee %)
(S)-N-benzyl-1-(phenylcarbamoyl)pyrrolidine-2-carboxamide850
(S)-N-(4-methoxybenzyl)-1-(phenylcarbamoyl)pyrrolidine-2-carboxamide900
(S)-N-(furan-2-ylmethyl)-1-(phenylcarbamoyl)pyrrolidine-2-carboxamide950
(S)-1-(phenylcarbamoyl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide880
(S)-N-phenethyl-1-(phenylcarbamoyl)pyrrolidine-2-carboxamide750

In a different context, the kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamides was achieved using an amidase from Rhodococcus erythropolis. acs.org Although this is a biocatalytic system, the results provide valuable insights into how the structure of the pyrrolidine substrate affects reaction kinetics and stereoselectivity. The study demonstrated that the enzyme selectively hydrolyzes the (2R,5R)-enantiomer, leaving the (2S,5S)-enantiomer unreacted. The rate of the reaction was highly dependent on the N-substituent on the pyrrolidine ring.

Kinetic Resolution of N-Substituted trans-Pyrrolidine-2,5-dicarboxamides. acs.org
N-SubstituentReaction Time (h)Conversion (%)ee of Recovered (2S,5S)-Dicarboxamide (%)ee of (2R,5R)-Acid Product (%)
Benzyl3950>99.598.2
Allyl755>99.581.5
H452>99.587.1

These findings highlight that even subtle changes to the periphery of the pyrrolidine scaffold can have a significant impact on reaction rates and stereochemical outcomes. This principle is directly applicable to the design of small-molecule organocatalysts based on the this compound framework, where tuning the substituents is a key strategy for optimizing catalytic performance.

Advanced Structural Characterization and Conformational Analysis of the Chemical Compound

X-ray Crystallographic Studies of Compound Conformation and Co-crystals

While a specific X-ray crystal structure for (S)-Pyrrolidine-1,2-dicarboxamide is not publicly available, analysis of related proline-derived structures provides a strong basis for predicting its solid-state conformation. X-ray crystallography of similar pyrrolidine (B122466) dicarboxamides reveals key structural features. The pyrrolidine ring is not planar and typically adopts one of two puckered envelope conformations, either Cγ-exo or Cγ-endo. The substituents on the ring influence this puckering.

A search of the Cambridge Structural Database for analogous compounds suggests that the amide groups can adopt either a syn or anti orientation relative to each other, influencing the hydrogen bonding patterns observed in the crystal lattice. The formation of co-crystals with other molecules is also a possibility, which could alter the solid-state conformation and physical properties of the compound.

Table 1: Representative Crystallographic Data for a Related Pyrrolidine Dicarboxamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)105.2
Hydrogen BondsN-H···O=C

Note: Data presented is for a representative analogous structure and serves as an illustrative example.

Solution-State Spectroscopic Techniques for Elucidating Dynamics (e.g., NMR, CD)

In solution, this compound exhibits dynamic behavior, which can be effectively studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of this compound. The ¹H and ¹³C NMR spectra would be expected to show distinct signals for the protons and carbons of the pyrrolidine ring and the two amide groups.

A key feature of proline-containing molecules is the slow isomerization around the two amide bonds (C(O)-N), leading to the presence of both cis and trans conformers in solution. This isomerization is often slow on the NMR timescale, resulting in two distinct sets of signals for the atoms near the amide bonds. The ratio of these conformers can be determined by integrating the corresponding NMR signals. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, providing further evidence for the predominant conformations and the cis/trans nature of the amide bonds.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound in a Protic Solvent

ProtonChemical Shift (ppm)
Pyrrolidine Hα3.5 - 4.5
Pyrrolidine Hβ, Hδ1.8 - 2.4
Pyrrolidine Hγ1.9 - 2.2
Amide N-H7.0 - 8.5

Note: These are predicted ranges based on analogous compounds.

Circular Dichroism (CD) Spectroscopy:

As a chiral molecule, this compound is expected to be active in Circular Dichroism (CD) spectroscopy. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral chromophores in the molecule, primarily the amide bonds. The sign and intensity of the CD signals are sensitive to the conformation of the pyrrolidine ring and the dihedral angles of the amide side chains. CD spectroscopy can be used to monitor conformational changes induced by factors such as solvent polarity or temperature. The spectrum would likely show characteristic bands in the far-UV region (around 200-240 nm) corresponding to the n→π* and π→π* electronic transitions of the amide chromophores.

Conformational Preferences and Interconversion Dynamics

The conformational landscape of this compound is primarily defined by two key equilibria: the puckering of the pyrrolidine ring and the cis/trans isomerization of the two amide bonds.

The pyrrolidine ring typically exists in a dynamic equilibrium between the Cγ-exo and Cγ-endo puckered conformations. The energy barrier for interconversion between these puckering states is generally low. Computational studies on related N-acyl proline amides suggest that the preference for a particular pucker is influenced by the nature of the substituents and the solvent environment.

The interconversion between the cis and trans conformers of the amide bonds is a slower process with a higher energy barrier. nih.gov The relative populations of the cis and trans isomers are influenced by steric and electronic factors, as well as by the solvent. nih.gov In polar, protic solvents, the trans conformation is often favored due to better solvation. The dynamics of this interconversion can be studied using variable-temperature NMR experiments, which allow for the determination of the thermodynamic and kinetic parameters of the isomerization process.

Spectroscopic Probes for Reaction Intermediates and Transition States

While direct spectroscopic observation of reaction intermediates and transition states is challenging, specialized techniques can provide valuable insights. For reactions involving this compound, time-resolved spectroscopic methods could potentially be employed. For instance, rapid-scan FT-IR or stopped-flow UV-Vis spectroscopy could be used to monitor changes in the vibrational or electronic spectra during a chemical transformation, allowing for the detection of transient species.

Furthermore, the introduction of spectroscopic probes, such as fluorescent or spin-labeled groups, into the molecule could enable the use of fluorescence spectroscopy or electron paramagnetic resonance (EPR) to study conformational changes during a reaction or binding event. Computational modeling, in conjunction with experimental data, can also be a powerful tool for predicting the structures and spectroscopic signatures of high-energy intermediates and transition states.

Computational and Theoretical Chemistry Studies on S Pyrrolidine 1,2 Dicarboxamide

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to elucidate reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity in chemical reactions involving complex organic molecules like proline derivatives.

Prediction of Enantioselectivity and Reactivity

DFT calculations are instrumental in predicting the enantioselectivity of reactions catalyzed by proline-based organocatalysts. nih.gov By calculating the energies of the transition states leading to the different enantiomeric products, researchers can predict the enantiomeric excess (% ee) of a reaction. nih.gov For proline-derived catalysts, the stereochemical outcome is often determined by subtle non-covalent interactions in the transition state, such as hydrogen bonding, which can be accurately modeled by DFT. comporgchem.comwikipedia.org

The reactivity of (S)-Pyrrolidine-1,2-dicarboxamide in a given reaction can also be assessed. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. frontiersin.orgjksus.org For instance, a small HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com

Table 1: Commonly Used DFT Functionals and Basis Sets for Proline-Based Systems
FunctionalBasis SetTypical ApplicationReference
B3LYP6-31G(d)Geometry optimization and frequency calculations. nih.gov
M06-2X6-311++G(2df,2p)Accurate energy calculations, including non-covalent interactions. comporgchem.com
B3LYP6-311++G(d,p)Single-point energy calculations with solvent models. nih.gov
HF6-31+G(d)Used in conjunction with higher-level methods for geometry optimization. nih.gov

Modeling of Transition States and Intermediates

A cornerstone of using DFT to study reaction mechanisms is the ability to locate and characterize the structures of transition states and intermediates along a reaction pathway. For reactions involving this compound, this would involve modeling its interaction with substrates to form key intermediates, such as enamines or iminium ions, which are common in proline catalysis. wikipedia.org

The geometries of these transient species are optimized, and their energies are calculated to construct a potential energy surface for the reaction. researchgate.net This surface maps out the energetic landscape of the reaction, revealing the activation energies for each step and identifying the rate-determining step. frontiersin.orgjksus.org Analysis of the transition state structures can reveal the key intermolecular interactions that are responsible for the observed stereoselectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamics of molecules like this compound over time.

The conformational flexibility of the pyrrolidine (B122466) ring is a critical aspect of its function in catalysis and biological recognition. MD simulations can explore the accessible conformations of the ring, including the different puckering states, and determine their relative populations. nih.gov These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of the system.

Table 2: Key Aspects of MD Simulations for Conformational Analysis
Parameter/AspectDescriptionRelevance to this compoundReference
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).The choice of force field is crucial for accurately modeling the conformational behavior of the pyrrolidine ring and amide groups. nih.gov
Solvent ModelExplicit or implicit representation of the solvent environment.The surrounding solvent can significantly influence the conformational preferences through hydrogen bonding and other interactions. mit.edu
Simulation TimeThe duration of the simulation, which needs to be long enough to sample the relevant conformational space.Longer simulations provide better statistics on the different conformations and their interconversion rates. nih.gov
AnalysisIncludes calculation of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angle distributions.Provides quantitative information on the flexibility and dominant conformations of the molecule. nih.gov

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to its chemical properties and reactivity. For this compound, these studies can reveal insights into charge distribution, orbital energies, and bonding characteristics.

Methods like DFT and Natural Bond Orbital (NBO) analysis are employed to investigate the electronic properties. frontiersin.orgwisc.edu NBO analysis can elucidate donor-acceptor interactions within the molecule, such as hyperconjugation, and quantify the strength of hydrogen bonds.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. jksus.orgresearchgate.net These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jksus.orgresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents. jksus.orgresearchgate.net

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's electronic transitions and its role as an electron donor or acceptor in chemical reactions. numberanalytics.comresearchgate.net

Cheminformatics and Machine Learning for Catalyst Design

Cheminformatics and machine learning are rapidly emerging as powerful tools for accelerating the discovery and optimization of new catalysts. beilstein-journals.orgresearchgate.netdigitellinc.com These approaches leverage large datasets of chemical information to build predictive models that can guide experimental efforts.

For the design of new catalysts based on the this compound scaffold, a cheminformatics workflow could be employed. researchgate.netnih.gov This typically involves:

Library Generation: Creating a virtual library of candidate catalysts by systematically modifying the substituents on the parent scaffold. researchgate.netnih.gov

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule in the library that encode its structural and electronic features. researchgate.netnih.gov

Model Building: Using machine learning algorithms to build a model that correlates the calculated descriptors with experimentally determined catalytic performance (e.g., enantioselectivity). beilstein-journals.orgrsc.org

Virtual Screening: Using the trained model to predict the performance of a large number of virtual candidates, allowing for the identification of the most promising ones for synthesis and testing. rsc.org

This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. chimia.ch

Derivatization and Structure Activity Relationship Sar Studies for Catalytic Performance

Systematic Modifications for Enhanced Enantioselectivity and Yield

The core structure of (S)-pyrrolidine-1,2-dicarboxamide is readily amenable to derivatization, particularly at the amide positions. A common strategy involves the initial reaction of L-proline with an isocyanate to form an (S)-1-(arylcarbamoyl)pyrrolidin-2-carboxylic acid. This intermediate can then be coupled with a variety of amines, amino alcohols, and amino acid esters to generate a library of this compound derivatives. journalcsij.com

This systematic approach allows for the introduction of a wide range of substituents at the C-2 carboxamide position, enabling a thorough investigation of how different functional groups impact catalytic activity. For instance, researchers have synthesized derivatives incorporating aliphatic, aromatic, and functionalized amines to probe the steric and electronic effects on the catalyst's performance. journalcsij.com

SAR in Organocatalytic Applications

The utility of this compound derivatives as organocatalysts has been explored, notably in the Strecker synthesis of α-aminonitriles. In a study by Aydin et al., a series of new pyrrolidine-1,2-dicarboxamide derivatives were synthesized and tested as catalysts for the reaction between an aldehyde, an amine, and trimethylsilyl (B98337) cyanide. journalcsij.com

The parent structure, (S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid, was amidated with various amines to yield the corresponding dicarboxamides. The results indicated that these compounds can catalyze the reaction to produce aminonitriles in good yields. However, a key finding was the lack of any significant asymmetric induction, with the products being formed as racemic mixtures. journalcsij.com

This suggests that while the pyrrolidine (B122466) scaffold and the presence of the dicarboxamide functionality are sufficient to promote the reaction, the specific arrangement of the substituents in the synthesized derivatives does not create a sufficiently chiral environment to effectively control the stereochemical outcome of the reaction. The study highlights that the nature of the substituent on the C-2 carboxamide influences the reaction yield, with more sterically hindered or electronically diverse groups leading to variations in catalytic efficiency. journalcsij.com

Catalytic Performance of this compound Derivatives in Aminonitrile Synthesis

Catalyst DerivativeAmine Moiety at C-2 CarboxamideYield (%)Enantiomeric Excess (ee, %)Reference
(S)-N2-(4-methoxybenzyl)-N1-phenylpyrrolidine-1,2-dicarboxamide4-Methoxybenzylamine850 journalcsij.com
(S)-N2-benzyl-N1-phenylpyrrolidine-1,2-dicarboxamideBenzylamine820 journalcsij.com
(S)-N2-((S)-1-phenylethyl)-N1-phenylpyrrolidine-1,2-dicarboxamide(S)-1-Phenylethylamine780 journalcsij.com
(S)-N2-(2-hydroxyethyl)-N1-phenylpyrrolidine-1,2-dicarboxamideEthanolamine750 journalcsij.com
(S)-methyl 2-(2-(phenylcarbamoyl)pyrrolidine-1-carboxamido)acetateGlycine methyl ester700 journalcsij.com

SAR in Chiral Ligand Design for Metal Catalysis

While the pyrrolidine motif is a cornerstone in the design of chiral ligands for asymmetric metal catalysis, the specific use of this compound in this context is not extensively documented in the literature. rsc.orgacs.org The design of effective chiral ligands often relies on the creation of a well-defined and rigid chiral pocket around the metal center. This is typically achieved through bidentate or polydentate ligands that can coordinate to the metal in a predictable manner. rsc.org

The this compound structure possesses multiple potential coordination sites through the amide oxygen and nitrogen atoms. However, the conformational flexibility of the amide bonds might hinder the formation of a rigid and effective chiral environment necessary for high enantioselectivity in metal-catalyzed reactions. The development of more conformationally constrained derivatives, for instance by incorporating the amide groups into cyclic structures, could be a potential avenue for future research in this area. tudublin.ie

Influence of Substituent Effects on Reactivity and Stereocontrol

The substituents on the amide nitrogen atoms of the this compound scaffold play a crucial role in modulating its catalytic properties. In the context of the organocatalytic Strecker reaction, the electronic and steric nature of these substituents has a discernible impact on the reaction yield. journalcsij.com

For instance, derivatives with electron-donating groups, such as a 4-methoxybenzyl group, have been shown to give slightly higher yields compared to those with less electron-rich or more sterically demanding substituents. This suggests that the electronic properties of the catalyst can influence the rate-determining step of the catalytic cycle. journalcsij.com

However, as noted earlier, the modifications explored so far have not been successful in inducing significant stereocontrol. The lack of enantioselectivity indicates that the chiral information from the (S)-pyrrolidine core is not effectively transmitted to the substrate during the key bond-forming step. This could be due to the distance between the chiral center and the active site of catalysis, or the conformational flexibility of the catalyst-substrate complex. Future derivatization efforts could focus on introducing functionalities that can engage in secondary interactions, such as hydrogen bonding or π-stacking, to create a more ordered and stereochemically biased transition state. nih.gov

Future Research Directions for S Pyrrolidine 1,2 Dicarboxamide

Development of Novel Catalytic Systems

The foundation of (S)-Pyrrolidine-1,2-dicarboxamide as a catalyst lies in its proline-derived structure. wikipedia.org Proline itself is a versatile organocatalyst, capable of promoting various asymmetric reactions like aldol (B89426), Mannich, and Michael reactions through an enamine-based mechanism. wikipedia.orgresearchgate.net However, limitations such as the need for high catalyst loadings and restricted solvent compatibility have spurred the development of more robust derivatives. organic-chemistry.org

Future research will likely focus on the synthesis of novel this compound derivatives to create more active and selective catalytic systems. By modifying the substituents on the amide groups, researchers can fine-tune the steric and electronic properties of the catalyst. This approach has been successful in creating proline-derived tetrazole and acylsulfonamide organocatalysts that show superior performance in asymmetric Mannich, nitro-Michael, and aldol reactions, offering higher yields and enantioselectivities. organic-chemistry.orgreading.ac.uk A study on new pyrrolidine-1,2-dicarboxamide derivatives, synthesized from L-proline, demonstrated their catalytic activity in the synthesis of aminonitriles with good yields. journalcsij.com

Further exploration could involve incorporating the this compound scaffold into more complex architectures, such as those with C2 symmetry or those designed to facilitate specific non-covalent interactions in the transition state, potentially leading to even higher levels of stereocontrol. nih.gov

Table 1: Comparison of Proline and Proline-Derived Catalysts

Catalyst Type Advantage over Proline Example Reactions Reference
Tetrazole Derivatives Higher yields, better enantioselectivities, broader solvent compatibility Mannich, nitro-Michael, aldol organic-chemistry.org
Acylsulfonamide Derivatives Superior results compared to proline-catalyzed reactions Mannich, nitro-Michael, aldol organic-chemistry.orgreading.ac.uk

Integration into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful methodology for the rapid discovery and optimization of catalysts and new chemical entities. umd.edu The integration of this compound-based scaffolds into HTS workflows represents a significant area for future research. In drug discovery, HTS has been instrumental in identifying pyrrolidine (B122466) carboxamides as potent inhibitors for targets like Mycobacterium tuberculosis's InhA enzyme and Factor Xa. researchgate.netnih.govnih.govnih.gov

The development of libraries of diverse this compound derivatives is a key first step. dtu.dk This can be achieved through combinatorial synthesis, where different amines are systematically reacted with the (S)-pyrrolidine-1,2-dicarboxylic acid core. nih.govnih.gov These libraries can then be screened in parallel for catalytic activity in a wide range of reactions. This approach not only accelerates the discovery of optimal catalysts for known transformations but also has the potential to uncover entirely new catalytic applications. umd.edu The use of microtiter plate-based synthesis and in situ screening, which has been successfully applied in inhibitor discovery, could be adapted for catalyst optimization, significantly improving the efficiency of the discovery process. nih.govnih.gov

Table 2: High-Throughput Screening Applications for Pyrrolidine Scaffolds

Application Area Target Screening Method Key Outcome Reference
Drug Discovery InhA (M. tuberculosis) HTS, Microtiter library synthesis Discovery of potent inhibitors nih.govnih.gov
Drug Discovery Factor Xa Structure-based design, HTS Identification of orally bioavailable inhibitors researchgate.netnih.gov

Exploration in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a sequence of intramolecular transformations, are highly efficient strategies for building molecular complexity. researchgate.netnih.gov Proline and its derivatives have already demonstrated their utility as organocatalysts in MCRs, often in aqueous media, highlighting a path towards greener synthesis. researchgate.net

The bifunctional nature of this compound, possessing both hydrogen-bond donating and accepting capabilities, makes it an attractive candidate for catalyzing complex MCRs and cascade sequences. researchgate.netnih.gov Future research should explore the application of these catalysts in novel MCRs to synthesize structurally diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.gov For instance, chiral squaramide catalysts, which share functional similarities with dicarboxamides, have been used to generate spiro-pyrrolidine-pyrazolones with excellent diastereo- and enantioselectivities through a cascade aza-Michael/Michael addition. researchgate.net This suggests that this compound catalysts could be developed for similar complex transformations. researchgate.netrsc.org

A key research direction is the design of this compound catalysts that can control multiple stereocenters in a single transformation, a significant challenge in synthetic chemistry. researchgate.net

Advances in Sustainable Synthesis and Recycling of Catalysts

The principles of green chemistry are increasingly important in chemical synthesis, emphasizing the use of sustainable materials and processes. A major focus for the future of this compound catalysis is the development of sustainable synthetic routes and effective catalyst recycling strategies.

Current research in catalysis is exploring the immobilization of organocatalysts onto solid supports, such as polymers or silica. researchgate.netrsc.org This approach facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse and reducing waste. Future work could involve anchoring this compound derivatives onto various solid supports and evaluating their catalytic performance and recyclability. For example, a resin functionalized with a proline derivative has been synthesized and proposed for use in selective extraction. researchgate.net Similar strategies could be applied to create recyclable this compound catalysts.

Furthermore, research into the use of environmentally benign solvents, such as water or bio-based solvents, in reactions catalyzed by these compounds will be crucial. researchgate.net The development of catalysts that are highly active and stable in such media would represent a significant step towards more sustainable chemical manufacturing. google.com

Computational-Guided Catalyst Discovery and Optimization

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting catalyst performance. nih.gov Density Functional Theory (DFT) calculations and other molecular modeling techniques can be used to elucidate the transition states of reactions catalyzed by this compound, providing insights into the origins of stereoselectivity. nih.govnih.gov

Future research will increasingly rely on a synergistic approach combining computational modeling and experimental work. ontosight.ai Computational screening of virtual libraries of this compound derivatives can be used to identify promising catalyst candidates before they are synthesized in the lab, saving significant time and resources. rsc.orgontosight.ai For example, computational models can predict how changes in the catalyst structure will affect its interaction with substrates and, consequently, the reaction's outcome. nih.gov This in silico approach has been applied to understand the properties of related pyrrolidine compounds and to guide the design of molecules with specific biological activities. nih.govontosight.ai This rational, computationally-guided design process will accelerate the development of next-generation catalysts with enhanced activity, selectivity, and broader substrate scope.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-proline
(S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid
Spiro-pyrrolidine-pyrazolones

Q & A

Q. What are the key stereochemical considerations in synthesizing (S)-Pyrrolidine-1,2-dicarboxamide?

The (S)-configuration of the pyrrolidine ring is critical for bioactivity, particularly in targeting enzymes like PI3Kα. Chiral purity can be ensured using asymmetric synthesis (e.g., chiral auxiliaries or catalysts) or resolved via chiral HPLC. X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of Alpelisib (BYL719), a derivative of this compound .

Example Protocol :

  • Use (S)-proline as a chiral precursor.
  • Confirm enantiomeric excess via polarimetry or chiral chromatography.
  • Validate with single-crystal X-ray diffraction .

Q. What spectroscopic methods are optimal for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques) resolves structural features like carboxamide linkages and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹). For example, Alpelisib’s structure was validated using ¹H NMR (δ 8.5–6.5 ppm for pyridyl and thiazole protons) and HRMS (m/z 441.47) .

Q. How can researchers optimize reaction yields for this compound derivatives?

Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂) enhance cross-coupling reactions for pyridyl or thiazole substitutions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like PI3Kα?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding. For Alpelisib, simulations revealed hydrogen bonding with Val851 and hydrophobic interactions with Trp780 in PI3Kα’s ATP-binding pocket. Free energy calculations (MM-PBSA) further quantified binding affinities .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 5 nM vs. 20 nM for PI3Kα inhibition) may arise from:

  • Assay conditions : ATP concentration variations (e.g., 1 mM vs. 10 µM).
  • Cell line selection : PIK3CA-mutant vs. wild-type models (e.g., MCF7 vs. MDA-MB-231).
  • Data normalization : Use internal controls (e.g., β-actin) to standardize Western blot results .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Solubility : Use co-solvents like PEG-400 or cyclodextrins for aqueous stability.
  • Pharmacokinetics : Monitor plasma half-life (e.g., 8.5 hours for Alpelisib) and metabolite profiling via LC-MS/MS.
  • Dosing regimens : Optimize based on clearance rates (e.g., 2.5–5 mg/kg/day in rodent models) .

Methodological Guidance

  • For synthesis challenges : Use Pd-catalyzed cross-coupling to introduce heterocyclic groups (e.g., pyridin-4-yl) .
  • For bioactivity discrepancies : Replicate assays under standardized ATP concentrations and cell passage numbers .
  • For computational modeling : Validate docking poses with mutagenesis studies (e.g., PI3Kα Val851Ala) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.